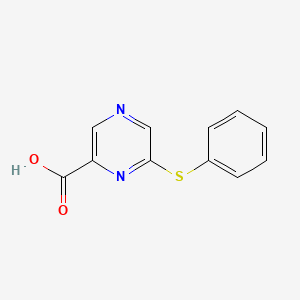
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C11H8N2O2S It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous ether, low temperature.
Substitution: Alcohols, amines, or other nucleophiles; reaction conditionspresence of a catalyst, organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, amides, other derivatives.
Applications De Recherche Scientifique
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-(Phenylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, leading to the inhibition of their activity. This compound can also interfere with cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the phenylsulfanyl group, resulting in different chemical properties and applications.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups but different core structures, leading to variations in reactivity and biological activity.
Uniqueness
6-(Phenylsulfanyl)pyrazine-2-carboxylic acid is unique due to the presence of both the pyrazine ring and the phenylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
66533-84-4 |
|---|---|
Formule moléculaire |
C11H8N2O2S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
6-phenylsulfanylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)9-6-12-7-10(13-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Clé InChI |
QDNQGQTWVXJKFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NC(=CN=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















